An In-depth Technical Guide to the Structural Elucidation of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine
An In-depth Technical Guide to the Structural Elucidation of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine
This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine, a molecule of interest in pharmaceutical and medicinal chemistry research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, establishing a self-validating analytical workflow that ensures the unambiguous confirmation of the molecular structure. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), providing not just protocols, but the strategic thinking that underpins them.
Introduction and IUPAC Name Interpretation
The first step in any structural elucidation is a thorough understanding of the target molecule's name, as defined by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4][5] The name "1-(3-methoxy-4-phenylmethoxyphenyl)piperazine" dictates a precise arrangement of atoms.
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Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4).
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1-(...): Indicates that a substituent is attached to one of the nitrogen atoms of the piperazine ring.
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...phenyl): The substituent is a phenyl (benzene) ring.
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3-methoxy: A methoxy group (-OCH₃) is attached to the 3rd position of this phenyl ring.
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4-phenylmethoxy: A phenylmethoxy group (also known as a benzyloxy group, -OCH₂-Ph) is attached to the 4th position of the phenyl ring.
This systematic name leads to the following proposed structure:
Caption: Proposed structure of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine.
Our objective is to design a series of experiments that will rigorously confirm this proposed structure, leaving no ambiguity. The overall workflow is designed to be sequential and confirmatory, where the output of one technique provides the foundation for the interpretation of the next.
Caption: Logical workflow for structure elucidation.
Molecular Formula and Unsaturation
Expertise & Experience: Before delving into the intricate details of connectivity, we must first establish the fundamental atomic composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the determination of a unique molecular formula. This is a critical, self-validating step; if the experimentally determined formula does not match the one derived from the proposed structure, all subsequent analysis is moot.
From the proposed structure, the molecular formula is C₁₈H₂₂N₂O₂. The molecular weight is calculated to be 298.38 g/mol . The degree of unsaturation (DoU) is calculated as follows: DoU = C + 1 - (H/2) + (N/2) = 18 + 1 - (22/2) + (2/2) = 9. This value is consistent with two phenyl rings (DoU = 4 each) and one piperazine ring (DoU = 1), totaling 9.
High-Resolution Mass Spectrometry (HRMS) Protocol
Protocol Rationale: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, medium-sized molecules like our target, minimizing fragmentation and maximizing the abundance of the molecular ion.[6][7][8] A time-of-flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.[9] The acid aids in protonation to form the [M+H]⁺ ion.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that comfortably includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its exact mass to the theoretical value.
Expected Data Summary
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₁₈H₂₂N₂O₂ | C₁₈H₂₂N₂O₂ |
| Exact Mass [M] | 298.16813 | - |
| [M+H]⁺ Ion (m/z) | 299.17541 | 299.1754 ± 0.0005 |
Functional Group Identification via FTIR Spectroscopy
Expertise & Experience: With the molecular formula confirmed, the next logical step is to identify the key functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is an ideal, non-destructive technique for this purpose. We are not trying to piece the molecule together here; rather, we are seeking confirmatory evidence for the presence of specific bonds (C-O, C-N, N-H, aromatic C-H, etc.) and the absence of others (e.g., C=O, O-H).
FTIR Spectroscopy Protocol
Protocol Rationale: Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid powder as it requires minimal sample preparation and provides high-quality, reproducible spectra.[10][11]
-
Sample Preparation: Place a small amount of the solid, dry compound directly onto the ATR crystal.[10]
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. A typical range is 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups in the proposed structure.
Expected Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3300 | Weak-Medium | N-H Stretch | Secondary amine in piperazine ring[12][13] |
| 3100-3000 | Medium | sp² C-H Stretch | Aromatic C-H bonds[14] |
| 2950-2800 | Medium-Strong | sp³ C-H Stretch | -CH₂- and -CH₃ groups |
| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations |
| 1250-1200 | Strong | C-O Stretch | Aryl-O ether (asymmetric)[15] |
| 1150-1020 | Strong | C-O Stretch | Alkyl-O ether (asymmetric) |
| 1335-1250 | Medium | C-N Stretch | Aromatic amine (Ar-N)[13] |
| 1250-1020 | Medium | C-N Stretch | Aliphatic amine (R-N)[13] |
Mapping the Carbon-Hydrogen Framework with 1D NMR
Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation. ¹H NMR provides information on the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. The causality is clear: we use these techniques to build the molecule's skeleton piece by piece.
NMR Spectroscopy Protocol
Protocol Rationale: Deuterated chloroform (CDCl₃) is a common, effective solvent for many organic molecules. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). A high-field spectrometer (e.g., 400 MHz or higher) is essential for resolving complex multiplets.[16][17]
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.[18] A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
¹H NMR - Predicted Data and Interpretation
The predicted ¹H NMR spectrum will be complex. We must break down the structure into isolated spin systems and predict their chemical shifts and multiplicities.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.2 | m | 5H | Phenyl (from benzyloxy) | Unsubstituted phenyl group protons. |
| ~6.9-6.7 | m | 3H | Ar-H | Protons on the substituted phenyl ring. |
| ~5.1 | s | 2H | Ar-O-CH₂ -Ph | Benzylic protons, deshielded by adjacent oxygen and phenyl ring. Singlet as there are no adjacent protons. |
| ~3.8 | s | 3H | Ar-O-CH₃ | Methoxy protons, deshielded by oxygen. Singlet. |
| ~3.2 | t | 4H | Ar-N-(CH₂ )₂ | Piperazine protons adjacent to the aromatic ring nitrogen. Triplet due to coupling with adjacent -CH₂- group. |
| ~3.0 | t | 4H | N-H-(CH₂ )₂ | Piperazine protons adjacent to the N-H group. Triplet due to coupling. |
| ~2.5 | br s | 1H | N-H | Secondary amine proton. Broad signal, may exchange with trace D₂O. |
¹³C NMR - Predicted Data and Interpretation
The proton-decoupled ¹³C spectrum will confirm the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-145 | Ar-C | Quaternary carbons attached to oxygen (C-O). |
| ~140-135 | Ar-C | Quaternary carbon of the benzyloxy phenyl group. |
| ~130-127 | Ar-CH | CH carbons of the benzyloxy phenyl group. |
| ~125-110 | Ar-CH | CH carbons of the main substituted phenyl ring. |
| ~115-110 | Ar-C | Quaternary carbon attached to the piperazine nitrogen (C-N). |
| ~70 | -O-C H₂-Ph | Benzylic carbon, deshielded by oxygen. |
| ~56 | -O-C H₃ | Methoxy carbon. |
| ~50 | Piperazine -C H₂ | Carbons adjacent to the secondary amine (N-H). |
| ~49 | Piperazine -C H₂ | Carbons adjacent to the aromatic ring nitrogen. |
Assembling the Pieces: 2D NMR and Mass Spectrometry Fragmentation
Trustworthiness: While 1D NMR provides a wealth of information, its interpretation can be ambiguous, especially in complex regions of the spectrum. 2D NMR experiments provide explicit correlation data, creating a self-validating system that confirms the proposed connectivity without doubt. Tandem mass spectrometry (MS/MS) serves as a final, powerful cross-check by breaking the molecule apart and analyzing the fragments, which must be consistent with the established structure.
2D NMR Experimental Protocols
Using the same sample prepared for 1D NMR:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It will be used to confirm the connectivity within the piperazine ring and the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It is invaluable for definitively assigning the ¹³C peaks based on the more easily interpreted ¹H spectrum.
Caption: Key expected 2D NMR correlations.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Protocol Rationale: By selecting the [M+H]⁺ ion (m/z 299.18) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. The fragments produced must be logical losses from the parent structure, providing powerful confirmatory evidence.[19][20][21]
-
Instrument Mode: Operate the mass spectrometer in MS/MS mode.
-
Parent Ion Selection: Set the first mass analyzer (e.g., a quadrupole) to isolate the [M+H]⁺ ion at m/z 299.18.
-
Fragmentation: Pass the isolated ions through a collision cell filled with an inert gas (e.g., argon). The collision energy is ramped to induce fragmentation.
-
Daughter Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions.
Predicted Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the benzylic C-O bond, which is typically weak and leads to a very stable benzyl cation or tropylium ion.
Caption: Predicted major fragmentation pathway in MS/MS.
The observation of a highly abundant ion at m/z 91 is a classic signature for a benzyl or tropylium moiety. The complementary fragment at m/z 208 (299 - 91) would correspond to the remaining part of the molecule, further validating the structure.
Conclusion
The structural elucidation of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine is achieved through a multi-technique, synergistic approach. High-resolution mass spectrometry establishes the correct molecular formula (C₁₈H₂₂N₂O₂). FTIR spectroscopy confirms the presence of key functional groups including N-H, aromatic C-H, ether linkages, and C-N bonds. A detailed analysis of 1D and 2D NMR spectra allows for the unambiguous assignment of every proton and carbon, confirming the precise connectivity of the methoxy, phenylmethoxy, and piperazine moieties on the central phenyl ring. Finally, the characteristic fragmentation pattern observed in tandem mass spectrometry, notably the formation of the m/z 91 tropylium ion, provides definitive, corroborating evidence for the proposed structure. This systematic and self-validating workflow ensures the highest degree of confidence in the final structural assignment.
References
-
Grokipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]
-
Maruti Industries. (n.d.). 1-(4-Methoxy Phenyl) Piperazine. Retrieved from [Link]
-
PubChemLite. (n.d.). Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-methoxyphenyl). Retrieved from [Link]
-
SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
IUPAC. (n.d.). Chemical Nomenclature and Structure Representation. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Retrieved from [Link]
-
University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]
-
YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
-
Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]
-
University of Bristol. (n.d.). Electrospray Ionization (ESI). Retrieved from [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
Labcompare.com. (2021). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]
-
ResearchGate. (2016). Structural investigations of amines treated polyester thin films by FTIR-ATR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). IUPAC nomenclature of chemistry. Retrieved from [Link]
-
Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.5: IUPAC Nomenclature. Retrieved from [Link]
-
CORE. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
Sources
- 1. iupac.org [iupac.org]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. IUPAC nomenclature of chemistry - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. chem.umd.edu [chem.umd.edu]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. labcompare.com [labcompare.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 21. m.youtube.com [m.youtube.com]


